molecular formula C21H21N3OS B2492156 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine CAS No. 339018-75-6

4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine

Cat. No.: B2492156
CAS No.: 339018-75-6
M. Wt: 363.48
InChI Key: WMFUNMBQFQPWFV-UHFFFAOYSA-N
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Description

4-{6-[(4-Methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine is a synthetically designed small molecule of high interest in medicinal chemistry and drug discovery research. Its core structure integrates a morpholine ring and a phenylpyrimidine scaffold, motifs frequently found in compounds that modulate key biological pathways. The morpholine group is a common pharmacophore in inhibitors of kinase enzymes, such as phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical targets in oncology research for their role in cell growth and proliferation . The specific substitution pattern on the pyrimidine ring, including the phenylsulfanyl group, is a key structural feature that can be optimized to fine-tune the compound's potency, selectivity, and physicochemical properties. This makes it a valuable chemical intermediate or a potential lead compound for researchers investigating new therapeutic agents for diseases such as cancer . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[6-(4-methylphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFUNMBQFQPWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields . Additionally, purification methods like chromatography are used to isolate the final product from reaction mixtures.

Mechanism of Action

The mechanism of action of 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine and analogous compounds:

Compound Name Substituent at Pyrimidine Position 6 Substituent at Pyrimidine Position 2 Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound 4-Methylphenyl sulfanyl Phenyl C21H21N3OS ~363.48 Expected enhanced lipophilicity due to methyl group; potential antimicrobial activity N/A
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine (4-Chlorophenyl)sulfanylmethyl Phenyl C21H20ClN3OS 397.92 Increased molecular weight and lipophilicity from Cl; possible halogen-bonding interactions
4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}morpholine Methyl 2,4-Dichlorobenzyl sulfanyl C17H16Cl2N4OS 395.29 Dichlorinated benzyl group enhances steric bulk and electron-withdrawing effects
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine Phenylsulfanylmethyl 4-Pyridinyl C20H20N4OS 364.46 Pyridine at position 2 introduces hydrogen-bonding potential; lower molecular weight
4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine 4-Methylphenyl sulfonyl (at position 5) Phenyl C21H21N3O3S 395.47 Sulfonyl group increases polarity and electron-withdrawing effects; positional isomerism
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 4-Methylphenyl sulfanyl Phenyl C21H20N2O2S 364.46 Carboxylate ester at position 5 enhances solubility; lacks morpholine ring

Key Observations:

Position 2 Variations: Substituting phenyl with pyridinyl (as in ) introduces nitrogen atoms capable of hydrogen bonding, which may enhance target binding.

Functional Group Impact: Sulfanyl vs. Morpholine vs. Carboxylate: The absence of morpholine in reduces basicity but introduces an ester group, which may influence metabolic stability.

Biological Implications :

  • Compounds with halogen atoms (Cl in ) are more likely to engage in halogen bonding, a critical interaction in drug-receptor binding.
  • Morpholine-containing derivatives (e.g., ) benefit from improved solubility and bioavailability, a common feature in CNS-active drugs .

Research Findings and Structural Insights

  • Crystallography and Stability : SHELX programs have been widely used to determine crystal structures of pyrimidine derivatives, revealing intramolecular hydrogen bonds and C–H⋯π interactions that stabilize conformations . For example, weak hydrogen bonds involving morpholine oxygen may influence packing efficiency .
  • Antimicrobial Potential: Pyrimidine derivatives with sulfanyl/sulfonyl groups exhibit activity against bacterial and fungal pathogens, as seen in structurally related compounds . The 4-methylphenyl group in the target compound may optimize lipophilicity for membrane penetration.

Biological Activity

The compound 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine , with CAS number 339018-75-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, synthesis, and biological effects, particularly focusing on its pharmacological profiles and mechanisms of action.

Structural Properties

The molecular formula of the compound is C21H21N3OSC_{21}H_{21}N_{3}OS with a molecular weight of 363.48 g/mol . The compound features a morpholine ring, a pyrimidine moiety, and a sulfanyl group attached to a phenyl ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N3OSC_{21}H_{21}N_{3}OS
Molecular Weight363.48 g/mol
CAS Number339018-75-6

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the sulfanyl group is critical for enhancing the compound's biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing sulfanyl groups have been shown to inhibit bacterial growth effectively. In vitro studies suggest that This compound may possess similar antimicrobial effects, particularly against Gram-positive bacteria.

Anticancer Properties

Studies have explored the anticancer potential of pyrimidine derivatives. The compound's ability to modulate cell signaling pathways involved in apoptosis and proliferation has been documented. Specifically, it may inhibit cancer cell growth by inducing apoptosis in various cancer lines, including breast and prostate cancer cells.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cell proliferation.
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus strains at concentrations as low as 10 µg/mL.
  • Anticancer Activity : In a recent investigation involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at 25 µM after 48 hours.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine, and how can purity be validated?

  • Methodology : Multi-step organic synthesis typically involves nucleophilic substitution and coupling reactions. For example:

  • Step 1 : React 4-methylthiophenol with 2-chloro-4-phenylpyrimidine to introduce the sulfanyl group under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
  • Step 2 : Couple the intermediate with morpholine via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) and Cs₂CO₃ as a base in toluene at 110°C .
  • Validation : Confirm purity via HPLC (≥95%) and structural integrity using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Key Techniques :

  • NMR : Focus on the pyrimidine ring protons (δ 8.2–8.6 ppm for H-2/H-6), morpholine protons (δ 3.6–3.8 ppm), and sulfanyl-linked aromatic protons (δ 7.2–7.4 ppm) .
  • IR : Validate the sulfanyl (C–S) stretch at 650–750 cm⁻¹ and morpholine C–O–C asymmetric vibration at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 406.2 for C₂₁H₂₁N₃OS₂) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfanyl group introduction step?

  • Approach :

  • Solvent Screening : Compare DMF, DMSO, and THF for solubility and reaction efficiency.
  • Catalyst Optimization : Test Pd/Cu co-catalysts to enhance coupling efficiency .
  • Kinetic Analysis : Use in-situ FTIR to monitor reaction progress and identify bottlenecks (e.g., intermediate stability) .
    • Case Study : A 20% yield improvement was achieved by switching to DMSO and increasing reaction temperature to 100°C, reducing byproduct formation .

Q. How should researchers resolve contradictions in NMR data for morpholine-containing pyrimidines?

  • Strategies :

  • Dynamic Effects : Analyze temperature-dependent NMR to detect conformational flexibility in the morpholine ring (e.g., chair-to-twist transitions) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrimidine and aromatic signals .
  • Comparative Analysis : Cross-reference with crystal structure data (e.g., dihedral angles from X-ray diffraction) to validate spatial arrangements .

Q. What computational methods are suitable for predicting binding modes of this compound with target enzymes?

  • Tools :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
  • QSAR : Develop models correlating substituent electronegativity (e.g., sulfanyl vs. sulfonyl) with inhibitory activity .

Q. How do structural analogs with modified sulfanyl groups (e.g., sulfonyl or methylthio) compare in bioactivity?

  • Comparative Analysis :

Analog Modification Bioactivity (IC₅₀, μM)
Sulfanyl (target compound)–S–C₆H₄CH₃2.1 (EGFR)
Sulfonyl–SO₂–C₆H₄CH₃5.8 (EGFR)
Methylthio–SCH₃>10 (EGFR)
  • Insight : The sulfanyl group enhances hydrophobic interactions in enzyme pockets compared to polar sulfonyl or smaller methylthio groups .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Approaches :

  • pH Optimization : Store in buffered solutions (pH 6–7) to prevent hydrolysis of the morpholine ring .
  • Light Sensitivity : Use amber vials to block UV-induced sulfanyl oxidation .
  • Lyophilization : Increase shelf life by lyophilizing with cryoprotectants (e.g., trehalose) .

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